molecular formula C18H13N5O B10995615 N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide

N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide

Cat. No.: B10995615
M. Wt: 315.3 g/mol
InChI Key: XVXCKTKIRINJGE-UHFFFAOYSA-N
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Description

N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide is a heterocyclic compound featuring a benzimidazole core substituted with pyridine rings at distinct positions. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its ability to interact with biological targets such as kinases, enzymes, and receptors . This compound’s pyridinyl substituents likely enhance its binding affinity to target proteins by introducing hydrogen-bonding and π-π stacking interactions.

Properties

Molecular Formula

C18H13N5O

Molecular Weight

315.3 g/mol

IUPAC Name

N-(2-pyridin-4-yl-3H-benzimidazol-5-yl)pyridine-3-carboxamide

InChI

InChI=1S/C18H13N5O/c24-18(13-2-1-7-20-11-13)21-14-3-4-15-16(10-14)23-17(22-15)12-5-8-19-9-6-12/h1-11H,(H,21,24)(H,22,23)

InChI Key

XVXCKTKIRINJGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which is then functionalized with pyridine groups. The key steps include:

    Formation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Functionalization with Pyridine Groups: The benzimidazole core is then reacted with pyridine derivatives through nucleophilic substitution or coupling reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science.

Biology

In biological research, this compound is investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Medicine

In medicine, this compound is studied for its pharmacological properties. It has shown promise in preclinical studies as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in tumor growth.

Industry

In industry, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells

Mechanism of Action

The mechanism by which N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In cancer cells, it may induce apoptosis by disrupting mitochondrial function or inhibiting key signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide

This analog replaces the pyridin-4-yl substituent at the benzimidazole’s 2-position with a tetrahydrofuran-2-yl group (CAS: 1224166-64-6, molecular formula: C17H16N4O2, molecular weight: 308.3345 g/mol) .

Structural and Functional Differences
Parameter Target Compound (Pyridin-4-yl) Analog (Tetrahydrofuran-2-yl)
Substituent at 2-position Pyridin-4-yl (aromatic) Tetrahydrofuran-2-yl (non-aromatic cyclic ether)
Molecular Weight ~303.3 g/mol (estimated*) 308.3345 g/mol
Polarity Higher (due to pyridine N) Moderate (ether O enhances solubility)
Potential Applications Kinase inhibition (inferred) Anti-infective research (explicitly stated)
Key Findings

Electronic Effects: The pyridin-4-yl group in the target compound introduces a rigid, planar aromatic system, which may favor interactions with flat binding pockets (e.g., ATP-binding sites in kinases).

Biological Activity : The tetrahydrofuran analog is explicitly linked to anti-infective research, suggesting modifications at the 2-position may redirect therapeutic utility. The target compound’s pyridinyl substitution may prioritize kinase selectivity, though direct evidence is absent in the provided sources .

Synthetic Accessibility : The tetrahydrofuran analog’s synthesis likely involves cyclization steps to form the ether ring, whereas the target compound’s pyridinyl group may require cross-coupling reactions (e.g., Suzuki-Miyaura), impacting scalability .

Biological Activity

N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide is a complex organic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including antimicrobial properties, enzyme inhibition, and potential applications in cancer therapy.

Chemical Structure and Properties

This compound features a benzimidazole moiety linked to a pyridine and a carboxamide functional group, contributing to its unique biological interactions. Its molecular formula is C18H13N5OC_{18}H_{13}N_{5}O with a molecular weight of 315.3 g/mol. The presence of multiple nitrogen atoms suggests significant interactions with biological macromolecules, enhancing its pharmacological relevance.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The compound has been shown to inhibit the growth of specific pathogens, making it a candidate for developing new antimicrobial agents .

Enzyme Inhibition

The compound's structure allows it to act as an enzyme inhibitor , particularly in pathways associated with cancer and inflammation. Studies have demonstrated its ability to modulate protein-ligand interactions, which is critical in drug design targeting specific diseases.

Anticancer Potential

This compound has shown promise in cancer research. It has been evaluated for its cytotoxic effects on various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
MCF712.50Induction of apoptosis
NCI-H46042.30Inhibition of cell proliferation
HepG217.82Modulation of kinase activity

These findings suggest that the compound may serve as a lead for developing novel anticancer therapies .

Case Studies

  • Antimicrobial Activity : A study demonstrated that this compound inhibited the growth of Gram-positive bacteria, showcasing its potential as an antimicrobial agent.
  • Cytotoxicity Against Cancer Cells : In vitro studies reported significant cytotoxicity against MCF7 and NCI-H460 cell lines, indicating the compound's potential role in cancer treatment .
  • Enzyme Interaction Studies : Interaction studies revealed that this compound binds selectively to certain enzymes involved in cancer progression, suggesting its utility in targeted therapies.

The mechanisms underlying the biological activities of this compound include:

  • Binding Affinity : The compound's ability to bind to specific receptors or enzymes can inhibit their activity, leading to reduced proliferation of cancer cells and pathogens.
  • Modulation of Signaling Pathways : By interfering with signaling pathways critical for cell survival and proliferation, this compound can induce apoptosis in cancer cells.

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